molecular formula C12H16BrNO4 B8389635 diethyl 1-(2-bromoethyl)-1H-pyrrole-2,4-dicarboxylate

diethyl 1-(2-bromoethyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B8389635
M. Wt: 318.16 g/mol
InChI Key: ILCYLPUEYPXCIF-UHFFFAOYSA-N
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Description

Diethyl 1-(2-bromoethyl)-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C12H16BrNO4 and its molecular weight is 318.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

diethyl 1-(2-bromoethyl)pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C12H16BrNO4/c1-3-17-11(15)9-7-10(12(16)18-4-2)14(8-9)6-5-13/h7-8H,3-6H2,1-2H3

InChI Key

ILCYLPUEYPXCIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1CCBr)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diethyl pyrrole-2,4-dicarboxylate (5.50 g, 29.4 mmol) in tetrahydrofuran (200 ml) was cooled in an ice bath and a suspension of NaH (60%) (6.5 g, 68.6 mmol) in tetrahydro-furan (50 ml) was added in a stream. The reaction flask was warmed to room temperature. After stirring 1 h at room temperature 1,2-dibromoethane (25.2 ml, 294 mmol) was added and the mixture was refluxed for 24 h. Water (50 ml) was added to the reaction flask. The mixture was rotary evaporated to remove tetrahydrofuran. Saturated sodium bicarbonate solution (100 ml) was added to the residue and the resulting solution was extracted with methylene chloride (4×50 ml). The combined organic extracts were dried with anhydrous sodium sulfate. The drying agent was removed by filtration, and the filtrate was rotary evaporated to give a yellow solid. This material was recrystalized from hexane ethyl acetate 80:20 to give 8-2 as a yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of diethyl 1H-pyrrole-2,4-dicarboxylate (0.7 g, 3.31 mmol), and 1,2-dibromoethane (2.8 mL, 32.5 mmol) in MeCN (30 mL) was added K2CO3 (0.55 g, 39.7 mmol). This reaction mixture was refluxed overnight then filtered. The filtrate was collected and concentrated to give diethyl 1-(2-bromoethyl)-1H-pyrrole-2,4-dicarboxylate (0.8 g, 76%). 1H NMR (CDCl3, 300 MHz) δ7.42 (d, J=1.8 Hz, 1 H), 7.33 (d, J=1.8 Hz, 1 H), 4.60 (t, J=6.0 Hz, 2 H), 4.22 (q, J=7.2 Hz, 4 H), 3.62 (t, J=6.4 Hz, 2 H), 1.28 (m, 6 H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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